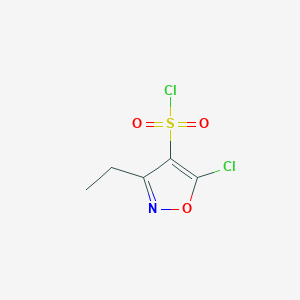

5-Chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride

Description

5-Chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative with a 1,2-oxazole core. The compound features a chlorine atom at the 5-position, an ethyl group at the 3-position, and a sulfonyl chloride (-SO₂Cl) functional group at the 4-position. This structure confers high reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis for pharmaceuticals, agrochemicals, and materials science. The sulfonyl chloride group is pivotal for introducing sulfonamide or sulfonate functionalities into target molecules.

Propriétés

IUPAC Name |

5-chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2NO3S/c1-2-3-4(12(7,9)10)5(6)11-8-3/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSBEIFOQIPCIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride typically involves the chlorination of 3-ethyl-1,2-oxazole-4-sulfonic acid. The reaction is carried out under controlled conditions using thionyl chloride (SOCl2) as the chlorinating agent . The reaction proceeds as follows:

3-ethyl-1,2-oxazole-4-sulfonic acid+SOCl2→5-Chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride+SO2+HCl

Industrial Production Methods

In industrial settings, the production of 5-Chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.

Mechanism :

The reaction proceeds via a two-step process:

-

Nucleophilic attack : The nucleophile (e.g., amine, alcohol) displaces the chloride ion, forming a tetrahedral intermediate.

-

Proton transfer : Base-mediated deprotonation stabilizes the product .

Hydrolysis Reactions

Hydrolysis of the sulfonyl chloride group yields the corresponding sulfonic acid under aqueous conditions.

| Conditions | Reagents | Product | Reaction Time | Notes |

|---|---|---|---|---|

| Acidic Hydrolysis | H₂O, HCl, reflux | 5-Chloro-3-ethyl-1,2-oxazole-4-sulfonic acid | 2–4 hrs | Forms stable sulfonic acid hydrate. |

| Basic Hydrolysis | NaOH (10%), RT | Sodium sulfonate salt | 1–2 hrs | Faster kinetics in alkaline media. |

Key Insight : Hydrolysis is pH-dependent, with basic conditions accelerating the reaction due to increased nucleophilicity of water.

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions to form biaryl or alkyl-aryl sulfones.

| Coupling Partner | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|

| Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃, DMF | 80°C, 12 hrs | Aryl sulfone derivatives | 50–65% |

| Alkynyl Magnesium Bromide | CuI, THF, −20°C | 24 hrs | Alkynyl sulfones | 55–70% |

Limitation : Steric hindrance from the ethyl group at the 3-position reduces reactivity with bulky coupling partners.

Stability and Side Reactions

The compound’s stability is influenced by environmental factors:

| Condition | Observation | Degradation Pathway |

|---|---|---|

| Light Exposure | Gradual decomposition to sulfonic acid | Photolytic cleavage of S–Cl bond |

| High Temperature (>100°C) | Exothermic decomposition | Radical-mediated breakdown |

| Prolonged Storage | Moisture-sensitive hydrolysis | Slow hydrolysis to sulfonic acid |

Recommendation : Store under inert atmosphere at −20°C to minimize degradation .

Comparative Reactivity

The ethyl and chloro substituents modulate reactivity compared to analogues:

| Compound | Relative Reactivity (vs. Reference) | Notes |

|---|---|---|

| 5-Chloro-3-methyl-1,2-oxazole-4-sulfonyl chloride | 1.2× faster substitution | Methyl group reduces steric hindrance. |

| 3-Phenyl-1,2-oxazole-4-sulfonyl chloride | 0.7× slower hydrolysis | Electron-withdrawing phenyl stabilizes S–Cl bond. |

Mechanistic Case Study: Sulfonamide Formation

A synthesis of antiviral sulfonamides (7a-7j ) from 5-chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride :

-

Reaction Setup :

-

Amine (1.2 eq), sulfonyl chloride (1 eq), NaHCO₃ (2 eq) in CH₂Cl₂ at 0°C.

-

-

Workup :

-

Extract with CH₂Cl₂, dry over MgSO₄, and purify via silica gel chromatography.

-

-

Outcome :

-

Yields ranged from 72% (7a ) to 85% (7j ) with electron-deficient amines showing higher reactivity.

-

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Chemistry

5-Chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride serves as an essential intermediate in organic synthesis. Its sulfonyl chloride group is highly reactive, facilitating the formation of sulfonamide derivatives and other functional groups through nucleophilic substitution reactions. This reactivity is crucial for developing new chemical reactions and synthesizing more complex molecules.

Table 1: Reactions Involving Sulfonyl Chlorides

| Reaction Type | Example Compound | Product Type |

|---|---|---|

| Nucleophilic Substitution | 5-Chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride + Amine | Sulfonamide |

| Coupling Reaction | 5-Chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride + Alcohol | Sulfonate Ester |

Biological Applications

Pharmaceutical Development

This compound has been explored for its potential in synthesizing biologically active molecules, particularly in the development of new pharmaceuticals. Research indicates that derivatives of oxazole compounds exhibit antimicrobial and anticancer activities.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of various oxazole derivatives, including those related to 5-Chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride. The results showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.

Table 2: Antimicrobial Activity of Oxazole Derivatives

| Compound | Growth Inhibition Diameter (mm) | Target Organism |

|---|---|---|

| Compound A | 15 | Staphylococcus aureus |

| Compound B | 10 | Enterococcus faecium |

| Control | 30 | Ciprofloxacin |

Industrial Applications

Production of Specialty Chemicals

In industrial settings, 5-Chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride is utilized to manufacture specialty chemicals. Its ability to form various derivatives makes it valuable for producing materials with specific properties tailored for diverse applications.

Summary of Findings

The applications of 5-Chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride span several scientific disciplines:

- Chemical Synthesis : Acts as a reactive intermediate facilitating the formation of sulfonamides and other derivatives.

- Biological Activity : Exhibits promising antimicrobial and anticancer properties through its derivatives.

- Industrial Use : Important for producing specialty chemicals with tailored properties.

Mécanisme D'action

The mechanism of action of 5-Chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-Chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride with structurally related sulfonyl chlorides and heterocycles:

Predicted Physicochemical Properties

Research Findings and Limitations

- Synthetic Utility : The target compound’s sulfonyl chloride group is critical for coupling reactions, but its stability in aqueous environments is inferior to thiadiazole-based analogs .

- Data Gaps: No experimental data (e.g., crystallographic or spectroscopic) were identified for the target compound. Computational predictions (e.g., CCS values) for analogs like 3-amino-5-methyl-1,2-oxazole-4-sulfonyl chloride suggest methodologies that could be extrapolated .

- Safety Considerations : Sulfonyl chlorides are generally corrosive and moisture-sensitive. Proper handling (e.g., anhydrous conditions) is essential, as emphasized in safety protocols for related compounds .

Activité Biologique

5-Chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and drug development.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by a sulfonyl chloride functional group. This group enhances its reactivity, making it suitable for various chemical transformations. The presence of chlorine at the 5-position of the oxazole ring contributes to its unique reactivity profile compared to similar compounds.

The biological activity of 5-Chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride primarily stems from its ability to form covalent bonds with nucleophilic sites in biological molecules. This alkylation can lead to inhibition of enzyme activity or disruption of cellular processes. The sulfonyl chloride group is particularly reactive, allowing the compound to participate in nucleophilic substitution reactions with amines, alcohols, and thiols .

Anticancer Activity

There is emerging evidence suggesting that derivatives of oxazole compounds may possess anticancer properties. The interaction of 5-Chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride with specific molecular targets could inhibit cancer cell proliferation. Studies on similar compounds have shown promising results in vitro against various cancer cell lines .

Organic Synthesis

5-Chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of sulfonamides and other biologically active compounds. Its reactivity allows for the development of novel pharmaceuticals .

Drug Development

The compound's unique properties make it a candidate for drug development, particularly in creating new classes of antimalarial agents targeting dihydroorotate dehydrogenase (DHODH). Research has shown that DHODH inhibitors can effectively combat Plasmodium falciparum, the parasite responsible for malaria .

Case Studies and Findings

A notable study investigated the structure-based optimization of pyrrole derivatives targeting DHODH. The findings indicated that modifications to the oxazole structure could enhance potency and selectivity against malaria parasites while minimizing toxicity to human enzymes .

| Compound | Target | IC50 (μM) | Selectivity |

|---|---|---|---|

| 5-Chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride | DHODH (Pf) | <0.03 | High |

| Similar Oxazole Derivative | DHODH (Pv) | <0.03 | Moderate |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 5-Chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves cyclization of precursor molecules followed by oxidative chlorination. For example, Lawesson’s reagent has been used in analogous systems to facilitate cyclization of thiazole derivatives, while chlorinating agents like Cl₂ or SO₂Cl₂ introduce the sulfonyl chloride group .

- Optimization : Key variables include temperature (e.g., 0–5°C for chlorination to avoid side reactions), solvent polarity (e.g., dichloromethane for stability), and stoichiometric ratios of reagents. Reaction progress can be monitored via TLC or HPLC.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Techniques :

- ¹H/¹³C NMR : To confirm the oxazole ring structure and substituents (e.g., ethyl group at position 3).

- IR Spectroscopy : To identify sulfonyl chloride (S=O stretching at ~1370–1400 cm⁻¹) and C-Cl bonds.

- Mass Spectrometry (HRMS) : For molecular ion validation.

- Elemental Analysis : To verify purity and stoichiometry.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Exposure Mitigation : Use fume hoods, nitrile gloves, and chemical-resistant aprons.

- Toxicity Data : While specific chronic toxicity data for this compound is limited, related sulfonyl chlorides (e.g., ethanesulfonyl chloride derivatives) show acute irritancy to eyes/skin. Precautionary measures include emergency showers and regular medical surveillance .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or stability of 5-Chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride?

- Approach : Density Functional Theory (DFT) calculations can model electron density distribution, revealing electrophilic sites (e.g., sulfonyl chloride group) prone to nucleophilic attack.

- Applications : Predict regioselectivity in substitution reactions or stability under varying pH conditions. Validate computational results with experimental kinetic studies .

Q. What strategies resolve contradictions in spectral data or reaction yields across studies?

- Case Study : Discrepancies in NMR chemical shifts may arise from solvent effects or impurities. Cross-validate with X-ray crystallography (if crystalline) or replicate synthesis under controlled conditions.

- Data Reconciliation : Use statistical tools (e.g., ANOVA) to analyze yield variations caused by temperature, catalyst load, or solvent choice .

Q. How is this compound utilized in medicinal chemistry, particularly in designing bioactive derivatives?

- Example : Analogous sulfonyl chlorides (e.g., 5-phenyl-1,3-thiazole-4-sulfonyl chloride) have been converted to sulfonamides with antitumor activity. For this compound, coupling with amines or hydrazines could generate sulfonamide libraries for high-throughput screening against cancer cell lines .

- Screening : Use NCI-60 panel or organoid models to assess cytotoxicity and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.